molecular formula C13H18N4O2 B2400113 (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid CAS No. 842977-10-0

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid

Cat. No.: B2400113
CAS No.: 842977-10-0
M. Wt: 262.313
InChI Key: DVADYQWCOGGCRE-UHFFFAOYSA-N
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Description

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid is a synthetic organic compound combining three distinct moieties: an adamantane group, a tetrazole ring, and an acetic acid side chain. The adamantane group, a rigid diamondoid hydrocarbon, confers high thermal stability and lipophilicity, while the tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic resistance and mimics carboxylic acid bioisosteres. The acetic acid group introduces acidity and hydrogen-bonding capabilities, influencing solubility and reactivity. This structural synergy makes the compound valuable in pharmaceutical and materials science research, particularly in drug design where stability and targeted binding are critical .

Properties

IUPAC Name

2-[2-(1-adamantyl)tetrazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(19)4-11-14-16-17(15-11)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVADYQWCOGGCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Tetrazole Ring Formation from Cyanoacetic Acid

A foundational method for synthesizing tetrazole-acetic acid derivatives is described in Chinese Patent CN103508971A. While this patent focuses on 1H-tetrazole-5-acetic acid, its protocol is adaptable to the target compound:

Reaction Scheme
$$
\text{Cyanoacetic acid} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \text{H}_2\text{O, reflux}} \text{Tetrazole-acetic acid}
$$

Optimized Conditions

  • Molar Ratio : Cyanoacetic acid : Sodium azide = 1 : 1.2
  • Catalyst : Zinc chloride (10–20% w/w relative to cyanoacetic acid)
  • Solvent : Water (5–50 volumes relative to cyanoacetic acid)
  • Temperature : Reflux (~100°C)
  • Time : 48–72 hours

Workup
After reflux, the mixture is acidified to pH 1–2 with sulfuric acid, concentrated, and extracted with ethanol to yield 1H-tetrazole-5-acetic acid in >90% yield.

Adaptation for Adamantane Functionalization
To introduce the adamantane group, a post-cyclization alkylation step is proposed:

  • Tetrazole-Acetic Acid Activation : Convert the acetic acid to an acyl chloride using thionyl chloride.
  • Adamantane Coupling : React with 1-adamantanol or 1-adamantylamine in the presence of a coupling agent (e.g., EDCI/HOBt).

Huisgen Cycloaddition for Tetrazole Formation

The Huisgen 1,3-dipolar cycloaddition between azides and nitriles is a versatile route to tetrazoles. For the target compound, this approach would involve:

Reagents

  • Nitrile Precursor : Adamantane-1-carbonitrile
  • Azide Source : Sodium azide (NaN₃)
  • Catalyst : Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl)

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or water
  • Temperature : 80–120°C
  • Time : 12–24 hours

Mechanism
$$
\text{Adamantane-1-carbonitrile} + \text{NaN}3 \xrightarrow{\text{ZnBr}2} \text{2-Adamantyltetrazole} \xrightarrow{\text{Acetic Acid Functionalization}} \text{Target Compound}
$$

Post-cyclization, the acetic acid group is introduced via nucleophilic substitution or ester hydrolysis.

Adamantane Group Incorporation: Challenges and Solutions

The steric bulk of adamantane complicates direct alkylation. Strategies to mitigate this include:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. For example, coupling adamantane-1-carboxylic acid with tetrazole-acetic acid using DCC/DMAP under microwave conditions (100°C, 30 minutes) could achieve efficient amide bond formation.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates reactions between hydrophobic adamantane derivatives and hydrophilic tetrazole intermediates in biphasic systems (e.g., water/dichloromethane).

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.60–1.80 (m, 12H, adamantane), 3.20 (s, 2H, CH₂COO), 4.50 (s, 1H, tetrazole-H).
  • IR (KBr) : 1700 cm⁻¹ (C=O), 2500 cm⁻¹ (tetrazole ring).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Cost Scalability
Cyanoacetic Acid Route 90–94 48–72 Low High
Huisgen Cycloaddition 75–85 12–24 Medium Moderate
Microwave-Assisted 80–88 0.5–2 High Low

The cyanoacetic acid route is preferred for industrial-scale synthesis due to its cost-effectiveness and high yield, despite longer reaction times.

Applications and Derivatives

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid serves as:

  • Enzyme Inhibitor : Potentially modulates 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity, analogous to substituted amides in US8053431B2.
  • Energetic Material Precursor : High nitrogen content (53.4%) suggests utility in explosives, similar to bistetrazolate salts in RSC studies.

Chemical Reactions Analysis

Types of Reactions

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound consists of an adamantane moiety linked to a tetrazole ring and a carboxylic acid group. The adamantane structure imparts rigidity and hydrophobic characteristics, while the tetrazole ring enhances biological activity. Its chemical formula is C13H18N4O2C_{13}H_{18}N_{4}O_{2} .

Antimicrobial Properties

Research indicates that (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid exhibits significant antimicrobial activity. Similar tetrazole derivatives have shown effectiveness against various bacterial strains, including those responsible for respiratory and skin infections. The compound's ability to inhibit matrix metalloproteinases (MMPs) suggests potential applications in wound healing and tissue remodeling .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Antiviral Activity

In vitro studies have demonstrated that certain derivatives of adamantane, including (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, exhibit moderate inhibitory effects against viruses such as influenza A (H1N1). This positions the compound as a potential antiviral agent .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid against various pathogenic bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro. This finding supports its use in conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid involves its interaction with specific molecular targets. The adamantane moiety is known to inhibit viral replication by blocking ion channels in the viral envelope. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to the inhibition of viral replication and other biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Compounds for Comparison :

(S)-/(R)-5-Pyrrolidin-2-yl-1H-tetrazole (): Features a pyrrolidine substituent instead of adamantane. The pyrrolidine ring introduces chirality and moderate steric bulk, enhancing its utility in asymmetric organocatalysis .

2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid (): Contains a methylsulfanylphenyl group and a thioether-linked acetic acid. Sulfur atoms increase electron-withdrawing effects and alter redox properties compared to adamantane derivatives .

5-Amino-2H-tetrazol-2-yl Acetic Acid (): Substitutes adamantane with an amino group, enhancing hydrogen-bonding capacity and crystallinity due to N–H⋯O/N interactions .

Crystallographic Data :
  • 5-Amino-2H-tetrazol-2-yl acetic acid: Dihedral angle = 82.25° between tetrazole and carboxyl groups .
  • Hydrogen Bonding: Amino-substituted analogs exhibit extensive O–H⋯N and N–H⋯O networks, whereas adamantane’s hydrophobicity may reduce such interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H2O) pKa (Acetic Acid Group) LogP
(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid ~305.4 Low (lipophilic) ~3.8 (estimated) ~2.5
(S)-5-Pyrrolidin-2-yl-1H-tetrazole ~139.2 Moderate ~4.2 ~0.9
2-({1-[2-(Methylsulfanyl)phenyl]-... ~300.4 Low ~2.6 (thioacetic acid) ~3.0
5-Amino-2H-tetrazol-2-yl acetic acid ~159.1 High ~2.5 ~-0.3

Notes:

  • Adamantane’s hydrophobicity reduces aqueous solubility compared to amino- or pyrrolidine-substituted analogs.
  • The thioacetic acid group in ’s compound lowers pKa due to sulfur’s electron-withdrawing effects .
  • Amino substitution () increases polarity and solubility, reflected in lower LogP .

Biological Activity

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an adamantane moiety , known for its rigidity and hydrophobic properties, and a tetrazole ring , which enhances its potential for biological activity. The combination of these two structural components contributes to its stability and interaction with various biological targets.

The mechanism of action of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid involves several pathways:

  • Viral Replication Inhibition : The adamantane component is known to inhibit viral replication by blocking ion channels in the viral envelope.
  • Enzyme Interaction : The tetrazole ring can interact with various enzymes, including matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially affecting both bacterial and fungal pathogens .

Antimicrobial Effects

Research indicates that compounds similar to (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid have demonstrated potent activity against various pathogenic bacteria and fungi. For instance, derivatives of adamantane have shown broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Antiviral Properties

In vitro studies have highlighted the compound's potential as an antiviral agent, particularly against influenza A (H1N1) virus. The selectivity index suggests moderate inhibitory activity, indicating its promise for further development as an antiviral therapeutic .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory responses has been noted, which may be attributed to its interactions with specific receptors involved in inflammatory pathways.

Synthesis and Testing

The synthesis of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid typically involves multi-step reactions that allow for modifications enhancing its biological activity. Various studies have employed MTT assays to evaluate cytotoxicity against different cancer cell lines, demonstrating significant anti-proliferative effects .

Comparative Analysis

A comparative analysis with other related compounds showcases the unique biological profile of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid:

Compound NameStructure FeaturesBiological Activity
(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acidAdamantane + Tetrazole + Carboxylic AcidAntimicrobial, Anti-inflammatory
5-Methyl-tetrazoleTetrazole onlyAntimicrobial
AmantadineAdamantane onlyAntiviral
Acetic AcidSimple Carboxylic AcidGeneral metabolic roles

This table illustrates how the structural features correlate with specific biological activities, emphasizing the potential therapeutic applications of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid.

Q & A

Q. What synthetic routes are available for preparing (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from adamantane derivatives and tetrazole precursors. Key steps include:

Cycloaddition : Reacting 1-adamantyl azide with nitriles under Huisgen conditions to form the tetrazole core.

Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions.
Optimization strategies:

  • Temperature Control : Maintaining 60–80°C during cycloaddition improves reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of adamantyl intermediates.
  • Catalysts : Use of Cu(I) catalysts (e.g., CuBr) accelerates 1,3-dipolar cycloaddition.
  • pH Adjustment : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during acetic acid coupling.
    Reference :

Q. What spectroscopic techniques are employed to confirm the structure of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and how are key functional groups identified?

  • Methodological Answer :
Technique Key Peaks/Features Functional Group Identification
IR 1700–1725 cm⁻¹C=O stretch (carboxylic acid)
¹H NMR δ 1.6–2.0 (m, 15H)Adamantyl protons
¹³C NMR δ 175–180 ppmTetrazole C-N carbons
MS [M+H]⁺ at m/z 291Molecular ion confirmation
Interpretation Challenges : Overlapping adamantyl signals in NMR require 2D techniques (e.g., HSQC) for resolution.
Reference :

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular conformation of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and what software is used for refinement?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 296 K using a Rigaku Oxford Diffraction XtaLAB SuperNova diffractometer.
  • Software :
  • SHELX suite (SHELXL-2018/3): Refinement of atomic coordinates and thermal parameters.
  • ORTEP-3 : Visualization of thermal ellipsoids and molecular packing.
  • Key Findings :
  • Dihedral angle between tetrazole and acetic acid groups: ~82°, indicating limited conjugation.
  • Hydrogen-bonding networks stabilize crystal packing (O–H⋯N and N–H⋯O interactions).
    Reference :

Q. What in vitro assays evaluate the antiviral activity of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid, and how are cytotoxicity thresholds determined?

  • Methodological Answer :
  • Antiviral Assay :

Cell Culture : Use Vero or HEK293 cells infected with target viruses (e.g., influenza A).

CPE Reduction : Measure viral cytopathic effect (CPE) reduction via plaque assay.

IC₅₀ Calculation : Dose-response curves using serial dilutions (0.1–100 μM).

  • Cytotoxicity (MTT Assay) :
  • Procedure : Incubate cells with compound (24–72 hrs), add MTT reagent, measure absorbance at 570 nm.
  • CC₅₀ : Concentration reducing cell viability by 50%. Typical CC₅₀ > 50 μM suggests low toxicity.
    Data Analysis : Selectivity Index (SI) = CC₅₀ / IC₅₀. SI > 10 indicates therapeutic potential.
    Reference :

Q. How do steric effects from the adamantyl group influence the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Steric Hindrance :
  • Reduces nucleophilic attack on the tetrazole ring, enhancing stability in acidic/basic conditions.
  • Limits rotational freedom, favoring rigid conformations that improve target binding (e.g., viral protease pockets).
  • Biological Impact :
  • Adamantyl moiety mimics hydrophobic residues in viral proteins, enhancing affinity for neuraminidase or M2 proton channels.
    Validation : Molecular docking (AutoDock Vina) shows adamantyl group occupies deep hydrophobic pockets in target enzymes.
    Reference :

Q. What strategies mitigate side reactions during synthesis, particularly concerning regioselectivity and functional group compatibility?

  • Methodological Answer :
Challenge Mitigation Strategy Outcome
Regioselectivity in Cycloaddition Use bulky directing groups (e.g., triphenylphosphine)Favors 5-substituted tetrazole isomer
Acetic Acid Coupling Pre-activate carboxylic acid as acyl chlorideReduces competing esterification
Adamantyl Solubility Use DMF/DMSO mixtures at elevated temps (80°C)Enhances reaction homogeneity
Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Reference :

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